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Compound of Interest

Compound Name: (2-Aminophenyl)phosphonic acid

CAS No.: 7472-16-4

Cat. No.: B1606059

Get Quote

Executive Summary
(2-Aminophenyl)phosphonic acid (2-APPA) is a specialized bioisostere of anthranilic acid (2-

aminobenzoic acid). Unlike standard

-amino phosphonates, 2-APPA integrates an aromatic scaffold directly into the peptide
backbone. Its utility in drug development is threefold:

Transition State Mimicry: The tetrahedral phosphonyl group (

) mimics the high-energy tetrahedral intermediate formed during peptide bond hydrolysis,
making it a potent scaffold for transition-state analog (TSA) protease inhibitors.

Conformational Constraint: The ortho-substitution pattern restricts rotation (

angles), forcing the peptide backbone into specific turn geometries (e.g.,

-turn mimics).

Proteolytic Stability: The
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bond is completely resistant to enzymatic cleavage.

This guide details the synthesis of phosphonamidate peptide analogs incorporating 2-APPA,

focusing on the challenging formation of the

bond and the handling of the low-nucleophilicity aniline nitrogen.

Mechanistic Rationale
The primary application of 2-APPA is the inhibition of serine and metalloproteases. The

diagram below illustrates how the phosphonamidate moiety acts as a "suicide substrate" or

tight-binding inhibitor by mimicking the transition state.
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Caption: Comparison of natural peptide hydrolysis vs. inhibition by 2-APPA phosphonamidate.

The phosphonate group mimics the geometry of the transition state but cannot collapse to

cleave the chain.

Experimental Protocol: Synthesis of 2-APPA
Phosphonamidates
Challenge: The synthesis of phosphonopeptides containing 2-APPA is non-trivial due to two

factors:

Low Nucleophilicity: The amino group of 2-APPA is an aniline, significantly less reactive than

aliphatic amines.
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P-N Bond Instability: The resulting phosphonamidate bond is acid-labile; therefore, standard

TFA-based SPPS cleavage cannot be used. Solution-phase synthesis or specialized mild

SPPS is required.

Phase A: Preparation of the Activated Building Block
Objective: Convert 2-APPA into a reactive phosphonochloridate.

Reagents:

(2-Aminophenyl)phosphonic acid (Starting material)

Thionyl chloride (

) or Oxalyl chloride[1]

Triethyl orthoformate (Protection)

Protocol:

Esterification: Suspend 2-APPA (10 mmol) in triethyl orthoformate (50 mL). Reflux for 4 hours

to generate diethyl (2-aminophenyl)phosphonate.

Validation:

NMR should shift from

ppm (acid) to

ppm (ester).

N-Protection: Protect the aniline amine with a base-labile group (Fmoc) or hydrogenolysis-

labile group (Cbz). Note: Boc is avoided due to acid lability of the final product.

React diethyl ester with Fmoc-Cl (1.1 eq) and Pyridine (2 eq) in DCM.

Activation (Chloridate Formation):

Dissolve Fmoc-protected diethyl phosphonate in dry DCM.
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Add

(1.1 eq) or oxalyl chloride. Stir at

RT for 2 hours.

Critical Step: This converts the

esters to

(phosphonochloridates).[1] Use immediately.

Phase B: Coupling to the Peptide Chain (Fragment
Condensation)
Objective: Form the P-N bond between 2-APPA and the N-terminal amine of the next residue.

Workflow Diagram:
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Caption: Synthetic route for phosphonamidate bond formation via phosphonochloridate

activation.[1]

Step-by-Step Coupling:

Receiver Preparation: Prepare the amino component (e.g.,

) as a free base in dry DCM/DMF (1:1).

Coupling Reaction:

Add the fresh Phosphonochloridate (from Phase A) dropwise to the amino component

solution at

.

Add TEA (Triethylamine) or DIEA (2.5 eq) to scavenge HCl.

Allow to warm to RT and stir for 12 hours.

Workup:

Dilute with EtOAc. Wash with neutral buffers (Brine, 5%

).

WARNING: Do NOT wash with 1M HCl or citric acid; the P-N bond will hydrolyze.

Phase C: Coupling to the Aniline Nitrogen (N-Acylation)
Objective: Extend the peptide chain from the 2-amino group of the APPA residue.

Since the aniline is a weak nucleophile, standard carbodiimide (DIC/EDC) coupling often fails.

Deprotection: Remove the N-protecting group (e.g., 20% Piperidine for Fmoc).[2]

High-Power Coupling:
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Use HATU (1.2 eq) and HOAt (1.2 eq) with TMP (Collidine) as the base.

Alternative: Convert the incoming amino acid to an Acid Fluoride (using cyanuric fluoride)

or use a symmetric anhydride.

Reaction time: 4–12 hours at RT.

Monitoring: Ninhydrin test is unreliable for anilines. Use Chloranil test or LC-MS.

Characterization & Data Interpretation
Validation of phosphonopeptides requires specific attention to

NMR, as it is the only method to definitively confirm the oxidation state and bonding
environment of the phosphorus.

Table 1: Diagnostic NMR Shifts for 2-APPA Derivatives

Species
NMR Shift (

ppm)
NMR Characteristic

Free Phosphonic Acid
Broad P-OH exchangeable

peak

Diethyl Phosphonate Multiplet for

Phosphonochloridate
Downfield shift (deshielding by

Cl)

Phosphonamidate (P-N) Distinct coupling

Mass Spectrometry (ESI-MS):

Phosphonates often fly poorly in positive mode due to acidity. Operate in Negative Ion Mode

(

) for best sensitivity.
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Look for the characteristic loss of the phosphonate group (

for

) in MS/MS fragmentation.

Storage and Stability (Critical)
pH Sensitivity: Phosphonamidates are stable at neutral and basic pH (up to pH 9) but

hydrolyze rapidly at

.

Storage: Lyophilize from neutral buffers (ammonium bicarbonate). Store at

.

Assay Buffers: When testing protease inhibition, ensure the assay buffer is

. Avoid acidic quenchers; use EDTA or PMSF to stop enzymatic reactions instead.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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